molecular formula C8H8N2 B1298952 4-methyl-1H-indazole CAS No. 3176-63-4

4-methyl-1H-indazole

Cat. No.: B1298952
CAS No.: 3176-63-4
M. Wt: 132.16 g/mol
InChI Key: ZYGYULIGJXJLRW-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The 4-methyl derivative of 1H-indazole is characterized by a methyl group attached to the fourth position of the indazole ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without a catalyst or solvent .

Industrial Production Methods: Industrial production of this compound typically employs metal-catalyzed synthesis due to its efficiency and high yield. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization reactions. These methods are preferred in industrial settings as they minimize the formation of undesirable byproducts and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGYULIGJXJLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356244
Record name 4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-63-4
Record name 4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic data is available for 4-Methyl-1H-Indazole-5-Boronic acid, and how does it contribute to understanding its structure?

A1: [] The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy and Gauge-Including Atomic Orbitals (GIAO) calculations to determine the experimental and theoretical 1H and 13C NMR chemical shifts for this compound-5-Boronic acid. This data helps confirm the structure of the molecule and provides insights into the electronic environment around each atom. [] Additionally, the study utilizes vibrational spectroscopy alongside Density Functional Theory (DFT) simulations. This combination allows for the assignment of vibrational modes, providing further confirmation of the molecular structure. These techniques are crucial in understanding the structure-activity relationship of this compound.

Q2: What are the potential applications of this compound-5-Boronic acid based on its structure?

A2: Although the provided research focuses mainly on structural characterization, the presence of the boronic acid group suggests potential applications in several areas:

  • Cross-coupling reactions: Boronic acids, including this compound-5-Boronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of carbon-carbon bonds between an organoboron compound like this compound-5-Boronic acid and a halide, typically in the presence of a palladium catalyst. This reaction has significant implications for synthesizing complex molecules, particularly in pharmaceutical and materials science.

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